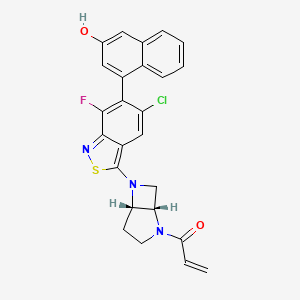

KRAS inhibitor-13

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H19ClFN3O2S |

|---|---|

Molecular Weight |

480.0 g/mol |

IUPAC Name |

1-[(1S,5S)-6-[5-chloro-7-fluoro-6-(3-hydroxynaphthalen-1-yl)-2,1-benzothiazol-3-yl]-2,6-diazabicyclo[3.2.0]heptan-2-yl]prop-2-en-1-one |

InChI |

InChI=1S/C25H19ClFN3O2S/c1-2-21(32)29-8-7-19-20(29)12-30(19)25-17-11-18(26)22(23(27)24(17)28-33-25)16-10-14(31)9-13-5-3-4-6-15(13)16/h2-6,9-11,19-20,31H,1,7-8,12H2/t19-,20-/m0/s1 |

InChI Key |

URKYROWBWZUPML-PMACEKPBSA-N |

Isomeric SMILES |

C=CC(=O)N1CC[C@H]2[C@@H]1CN2C3=C4C=C(C(=C(C4=NS3)F)C5=CC(=CC6=CC=CC=C65)O)Cl |

Canonical SMILES |

C=CC(=O)N1CCC2C1CN2C3=C4C=C(C(=C(C4=NS3)F)C5=CC(=CC6=CC=CC=C65)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of a New Era in Oncology: A Technical Guide to the Discovery and Synthesis of Sotorasib (KRAS Inhibitor-13)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of Sotorasib (formerly AMG 510), a landmark achievement in the quest to drug the "undruggable" KRAS oncogene. Sotorasib is a first-in-class, irreversible inhibitor that specifically targets the KRAS G12C mutation, a key driver in a significant subset of non-small cell lung cancers and other solid tumors.

Introduction: The Challenge of Targeting KRAS

For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered an intractable target for cancer therapy.[1][2] As a small GTPase, KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cellular processes like proliferation, differentiation, and survival.[3][4][5] Mutations in the KRAS gene, particularly at codon 12, lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumorigenesis.[3][6] The G12C mutation, where glycine is replaced by cysteine, is present in approximately 13% of non-small cell lung cancers (NSCLC), 3% of colorectal cancers, and 2% of other solid tumors.[3]

The primary hurdles in developing KRAS inhibitors included the protein's picomolar affinity for GTP, making competitive inhibition exceedingly difficult, and the lack of a well-defined allosteric binding pocket.

Discovery of Sotorasib: A Structure-Guided Approach

The development of Sotorasib by Amgen marked a paradigm shift in targeting KRAS.[7] The breakthrough stemmed from the discovery of a cryptic "switch II" pocket that is accessible in the inactive, GDP-bound state of the KRAS G12C mutant.[3][7] This pocket is not apparent in the active, GTP-bound conformation.

The discovery strategy involved:

-

High-Throughput Screening: Initial efforts focused on identifying small molecules that could bind to the KRAS G12C protein.

-

Structure-Based Design: X-ray crystallography played a pivotal role in visualizing the interaction between early-generation compounds and the switch II pocket. This structural information guided the iterative process of chemical optimization to enhance potency and selectivity.[8][9]

-

Covalent Targeting: A key innovation was the incorporation of a reactive acrylamide group into the inhibitor's structure.[3] This "warhead" forms an irreversible covalent bond with the thiol group of the mutant cysteine at position 12, permanently locking KRAS G12C in its inactive state.[1] This covalent binding strategy provided high specificity for the mutant protein over its wild-type counterpart.

Synthesis of Sotorasib

The chemical synthesis of Sotorasib is a multi-step process. An improved and scalable synthesis has been developed to meet clinical and commercial demands.[2] A key step in the synthesis involves the formation of the atropisomeric biaryl bond, which requires careful control to obtain the desired, more active atropisomer.[8]

While the full, detailed synthesis is proprietary, a published route highlights the key transformations.[8][9] The synthesis culminates in the coupling of the core heterocyclic structure with the piperazine moiety containing the acrylamide warhead.

Mechanism of Action

Sotorasib exerts its therapeutic effect by selectively and irreversibly binding to the cysteine residue of the KRAS G12C mutant protein. This covalent modification occurs within the switch II pocket, trapping the KRAS G12C protein in an inactive, GDP-bound conformation.[3] By locking KRAS G12C in this "off" state, Sotorasib prevents the exchange of GDP for GTP, thereby blocking downstream oncogenic signaling.[7] The primary signaling cascades inhibited are the RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[10][11]

Caption: Simplified KRAS signaling pathway and the mechanism of Sotorasib inhibition.

Quantitative Data

The efficacy of Sotorasib has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of Sotorasib

| Cell Line | KRAS Mutation | IC50 (µM) | Reference |

| NCI-H358 | G12C | ~0.006 | [12] |

| MIA PaCa-2 | G12C | ~0.009 | [12] |

| NCI-H23 | G12C | 0.6904 | [12] |

| Non-KRAS G12C | Wild-Type | >7.5 | [12] |

Table 2: Clinical Efficacy of Sotorasib in NSCLC (CodeBreaK 100 & 200 Trials)

| Parameter | CodeBreaK 100 (Phase 2) | CodeBreaK 200 (Phase 3) | Reference |

| Objective Response Rate (ORR) | 37.1% | 28.1% | [6][13] |

| Disease Control Rate (DCR) | 80.6% | Not Reported | [13] |

| Median Duration of Response (DoR) | 11.1 months | Not Reported | [13] |

| Median Progression-Free Survival (PFS) | 6.8 months | 5.6 months | [6][14] |

| Median Overall Survival (OS) | 12.5 months | No significant benefit | [13][15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the characterization of Sotorasib.

Biochemical Assays

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS protein.[16][17]

-

Principle: A fluorophore-labeled GDP is bound to the KRAS protein. In the presence of unlabeled GTP, the labeled GDP is displaced, leading to a decrease in the TR-FRET signal. Inhibitors that lock KRAS in the GDP-bound state prevent this exchange and maintain a high TR-FRET signal.

-

Materials: Recombinant KRAS G12C protein, fluorophore-labeled GDP (e.g., BODIPY-FL-GDP), unlabeled GTP, assay buffer.

-

Procedure:

-

Incubate KRAS G12C protein with the test compound (Sotorasib) for a defined period.

-

Add fluorophore-labeled GDP and allow it to bind to the KRAS protein.

-

Initiate the exchange reaction by adding a high concentration of unlabeled GTP.

-

Measure the TR-FRET signal over time using a plate reader.

-

Calculate the IC50 value, which represents the concentration of the inhibitor required to inhibit 50% of the nucleotide exchange.

-

Cell-Based Assays

Cell Viability Assay (MTT or CellTiter-Glo)

This assay determines the effect of the inhibitor on the proliferation and viability of cancer cells.

-

Principle: Metabolically active cells reduce a tetrazolium salt (MTT) to a colored formazan product, or in the case of CellTiter-Glo, generate a luminescent signal proportional to the amount of ATP present. A decrease in signal indicates reduced cell viability.

-

Materials: KRAS G12C mutant cancer cell lines (e.g., NCI-H358), wild-type KRAS cell lines (as a control), cell culture medium, MTT reagent or CellTiter-Glo reagent.

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of Sotorasib for a specified duration (e.g., 72 hours).

-

Add the MTT or CellTiter-Glo reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the IC50 value, representing the concentration of Sotorasib that inhibits cell growth by 50%.

-

Western Blot Analysis of Downstream Signaling

This technique is used to assess the phosphorylation status of key proteins in the KRAS signaling pathway, such as ERK.

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for the protein of interest (e.g., phosphorylated ERK).

-

Materials: KRAS G12C mutant cell lines, Sotorasib, lysis buffer, antibodies against phospho-ERK, total ERK, and a loading control (e.g., GAPDH).

-

Procedure:

-

Treat cells with Sotorasib for a defined period.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash and incubate with secondary antibodies conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

-

Caption: A typical workflow for Western blot analysis.

Conclusion

The discovery and development of Sotorasib represent a triumph of structure-based drug design and a significant advancement in precision oncology. By successfully targeting a previously "undruggable" oncoprotein, Sotorasib has opened up new therapeutic avenues for patients with KRAS G12C-mutated cancers.[1][18] This technical guide provides a comprehensive overview of the key scientific principles and experimental methodologies that underpinned this groundbreaking achievement. The ongoing research and clinical trials will continue to refine the use of Sotorasib and explore its potential in combination with other anti-cancer therapies.[19][20]

References

- 1. Sotorasib - Wikipedia [en.wikipedia.org]

- 2. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KRAS gene: MedlinePlus Genetics [medlineplus.gov]

- 5. KRAS - Wikipedia [en.wikipedia.org]

- 6. Phase 3 Study of Sotorasib in NSCLC Demonstrated Shorter PFS Than Phase 1/2 Trials - Journal of Oncology Navigation & Survivorship [jons-online.com]

- 7. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. pharmacytimes.com [pharmacytimes.com]

- 14. oncnursingnews.com [oncnursingnews.com]

- 15. targetedonc.com [targetedonc.com]

- 16. biorxiv.org [biorxiv.org]

- 17. biorxiv.org [biorxiv.org]

- 18. amgen.com [amgen.com]

- 19. A phase 1b study of sotorasib, a specific and irreversible KRAS<sup>G12C </sup>inhibitor, in combination with other anticancer therapies in advanced colorectal cancer (CRC) and other solid tumors (CodeBreaK 101). - ASCO [asco.org]

- 20. Sotorasib Activity in Subjects With Advanced Solid Tumors With KRAS p.G12C Mutation (CodeBreak 101) | MedPath [trial.medpath.com]

Core Biophysical Properties of KRAS Inhibitor-13: A Technical Guide

This guide provides an in-depth analysis of the biophysical properties of KRAS inhibitor-13, a novel pyrazolopyrimidine-based allosteric inhibitor. It is intended for researchers, scientists, and drug development professionals engaged in the study of KRAS-driven malignancies. This document outlines the inhibitor's binding affinity, mechanism of action, and cellular activity, supported by detailed experimental protocols and visual representations of key pathways and workflows.

Introduction to KRAS and Allosteric Inhibition

The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] Mutations in the KRAS gene are prevalent in many cancers, leading to a constitutively active protein that drives uncontrolled cell proliferation and survival.[2] For decades, KRAS was considered "undruggable" due to the high affinity of its nucleotide-binding pocket for GTP and the lack of other apparent druggable sites.[3]

The discovery of allosteric pockets on the KRAS surface has opened new avenues for therapeutic intervention. Allosteric inhibitors bind to sites distinct from the active site, inducing conformational changes that modulate the protein's activity.[4] this compound is one such allosteric inhibitor that binds to a pocket in activated KRAS, thereby disrupting its interaction with downstream effector proteins and inhibiting oncogenic signaling.[5]

Quantitative Biophysical Data

The following tables summarize the key quantitative data for this compound and a closely related analog, compound 11, which shares the same pyrazolopyrimidine core and provides a basis for understanding structure-activity relationships.

Table 1: Binding Affinity of Pyrazolopyrimidine-Based Inhibitors to KRAS Mutants

| Compound | KRAS Mutant | Binding Affinity (KD) | Technique | Reference |

| Compound 11 | KRAS G12D (GNP-bound) | 0.3 µM | Microscale Thermophoresis (MST) | [5] |

| Compound 11 | KRAS G12C (GNP-bound) | 0.4 µM | Microscale Thermophoresis (MST) | [5] |

| Compound 11 | KRAS Q61H (GNP-bound) | 0.4 µM | Microscale Thermophoresis (MST) | [5] |

| Compound 11 | Wild-Type KRAS (GNP-bound) | 0.5 µM | Microscale Thermophoresis (MST) | [5] |

| This compound | KRAS G12D (GNP-bound) | 2.0 µM | Microscale Thermophoresis (MST) | [5] |

GNP (guanylyl imidodiphosphate) is a non-hydrolyzable GTP analog used to stabilize KRAS in its active conformation.

Table 2: Cellular Activity of Pyrazolopyrimidine-Based Inhibitors

| Compound | Cell Line | KRAS Status | Assay | IC50 | Reference |

| Compound 11 | BHK | KRAS G12D | p-ERK Inhibition | ~10 µM | [5] |

| This compound | MIA PaCa-2 | KRAS G12C | p-ERK Inhibition | 5.9 µM | [6] |

| This compound | A549 | KRAS G12S | p-ERK Inhibition | >100 µM | [6] |

Mechanism of Action

This compound functions as an allosteric inhibitor that selectively binds to the active, GTP-bound conformation of KRAS.[5] This binding occurs in a pocket located between the switch-I and switch-II regions, which are critical for interaction with downstream effector proteins like RAF and PI3K.[5] By occupying this allosteric site, the inhibitor disrupts the protein-protein interface required for signal transduction, effectively blocking the activation of downstream signaling cascades such as the MAPK and PI3K/AKT pathways.[5][7]

Experimental Protocols

Detailed methodologies for the key biophysical and cellular assays used to characterize this compound are provided below.

MST measures the directed movement of molecules in a temperature gradient, which is dependent on their size, charge, and solvation shell. Ligand binding alters these properties, allowing for the quantification of binding affinity.

Protocol:

-

Protein Labeling:

-

Purify KRAS protein (wild-type and mutants).

-

Label the purified KRAS with an NHS-ester fluorescent dye (e.g., RED-NHS) according to the manufacturer's protocol. The labeling buffer should be amine-free (e.g., 40 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl₂).

-

Remove excess dye using a desalting column.

-

-

Sample Preparation:

-

Prepare a series of 16 dilutions of this compound in MST buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20).

-

Mix the inhibitor dilutions with a constant concentration of labeled KRAS (typically in the low nanomolar range).

-

Load the samples into MST capillaries.

-

-

MST Measurement:

-

Place the capillaries into the MST instrument.

-

An infrared laser creates a microscopic temperature gradient.

-

The fluorescence within the capillaries is monitored as molecules move along this gradient.

-

-

Data Analysis:

-

The change in fluorescence is plotted against the logarithm of the inhibitor concentration.

-

The resulting binding curve is fitted to the appropriate model (e.g., the law of mass action) to determine the dissociation constant (KD).

-

CETSA assesses the binding of a ligand to its target protein in a cellular environment by measuring changes in the protein's thermal stability. Ligand binding typically stabilizes the protein, increasing its melting temperature.

Protocol:

-

Cell Treatment:

-

Culture KRAS-mutant cells (e.g., MIA PaCa-2) to ~80% confluency.

-

Treat the cells with either vehicle (DMSO) or this compound at the desired concentration for a specified time (e.g., 1-2 hours).

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler.

-

Include an unheated control sample.

-

-

Cell Lysis and Protein Solubilization:

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

-

-

Protein Quantification:

-

Collect the supernatant (soluble fraction).

-

Analyze the amount of soluble KRAS protein at each temperature point using Western blotting or an ELISA-based method (e.g., HTRF, AlphaLISA).

-

-

Data Analysis:

-

Generate a melting curve by plotting the amount of soluble KRAS as a function of temperature for both vehicle- and inhibitor-treated samples.

-

A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

-

This assay measures the ability of an inhibitor to block the KRAS signaling pathway by quantifying the phosphorylation of a key downstream effector, ERK.

Protocol:

-

Cell Culture and Treatment:

-

Seed KRAS-mutant cells in multi-well plates and grow to sub-confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling.

-

Pre-treat the cells with a serial dilution of this compound for 1-2 hours.

-

-

Stimulation and Lysis:

-

Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 10 minutes) to activate the KRAS pathway.

-

Immediately lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine the total protein concentration of each lysate using a BCA assay.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk).

-

Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK (t-ERK).

-

Wash and incubate with a corresponding HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities. The p-ERK signal is normalized to the t-ERK signal.

-

Plot the normalized p-ERK levels against the inhibitor concentration to determine the IC50 value.

-

Structural Insights

While a co-crystal structure of this compound with KRAS is not publicly available, molecular docking studies of the parent compound 11 suggest that it binds to an allosteric pocket (p1) formed by residues from the switch-I and switch-II regions.[5] Key interactions likely involve residues within this pocket, leading to a conformational change that prevents the binding of effector proteins like RAF. The weaker affinity of inhibitor-13 compared to compound 11 is attributed to the substitution of a benzene ring with a smaller methyl group, resulting in the loss of a key π-stacking interaction.

Conclusion

This compound is a valuable tool compound for studying the allosteric inhibition of activated KRAS. Its biophysical and cellular characterization demonstrates a clear mechanism of action involving the disruption of KRAS-effector interactions. The data and protocols presented in this guide provide a comprehensive resource for researchers working to develop novel therapeutics against KRAS-driven cancers. Further optimization of this chemical scaffold could lead to the development of more potent and selective clinical candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to In Silico Modeling of KRAS Inhibitor Binding

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the computational methodologies employed in the modeling of inhibitor binding to KRAS, a pivotal target in cancer therapy. Given that "KRAS inhibitor-13" is not a standardized nomenclature, this paper will focus on the well-documented inhibitors of KRAS mutants, particularly those targeting the G12 and G13 codons, which are frequently implicated in various cancers. The principles and protocols described herein are broadly applicable to the study of novel or specific KRAS inhibitors.

Introduction to KRAS and In Silico Drug Design

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a member of the RAS superfamily of small GTPases.[1] These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cellular processes, including proliferation, differentiation, and survival.[2][3][4] Mutations in the KRAS gene, most commonly at codons 12, 13, and 61, lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumor development.[1][5][6]

For decades, KRAS was considered "undruggable" due to its smooth surface, lack of deep binding pockets, and high affinity for GTP.[6][7][8] However, the discovery of a cryptic allosteric pocket, known as the Switch-II pocket, has enabled the development of targeted inhibitors, exemplified by the FDA-approved drugs sotorasib (AMG-510) and adagrasib (MRTX849) for the KRAS G12C mutant.[6][7][9][10][11]

In silico modeling has become indispensable in the discovery and optimization of KRAS inhibitors. Computational techniques such as molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations allow researchers to predict how inhibitors interact with KRAS at an atomic level, assess their binding stability, and estimate their binding affinity.[12][13] These methods accelerate the drug design process, reduce costs, and provide mechanistic insights that are often difficult to obtain through experimental methods alone.

The KRAS Signaling Pathway

KRAS is a key node in multiple signaling cascades. Upon activation by upstream signals, typically from receptor tyrosine kinases (RTKs) like EGFR, KRAS activates downstream effector pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[1][8] Understanding this pathway is crucial for contextualizing the mechanism of action of KRAS inhibitors.

Core Methodologies and Experimental Protocols

The in silico evaluation of a KRAS inhibitor involves a multi-step computational workflow. This process begins with the preparation of the molecular structures, followed by docking to predict binding modes, and extensive simulations to analyze the dynamics and energetics of the interaction.

Protein and Ligand Preparation

Accurate modeling begins with high-quality input structures.

-

Protocol: Protein Preparation

-

Structure Retrieval: Obtain the crystal structure of the target KRAS mutant from the Protein Data Bank (PDB), for example, PDB ID: 6OIM for KRAS G12C bound to sotorasib (AMG-510).[3]

-

Preprocessing: Using software like Discovery Studio or Schrödinger's Protein Preparation Wizard, remove non-essential components such as water molecules, co-crystallized ligands, and any duplicate protein chains.[3]

-

Structural Refinement: Add hydrogen atoms, assign correct protonation states for titratable residues (e.g., Histidine) at a physiological pH, and fill in any missing side chains or loops.

-

Energy Minimization: Perform a brief energy minimization using a force field (e.g., GROMOS96 43a1, CHARMM) to relieve any steric clashes and optimize the hydrogen-bonding network.[7]

-

-

Protocol: Ligand Preparation

-

Structure Generation: Draw the 2D structure of the inhibitor (e.g., "inhibitor-13") using a chemical sketcher and convert it to a 3D conformation.

-

Protonation and Tautomerization: Assign appropriate protonation states for a given pH.

-

Energy Minimization: Minimize the ligand's energy to obtain a low-energy, stable conformation. This is often done using the same force field as the protein.

-

Molecular Docking

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a protein.

-

Protocol: Molecular Docking with AutoDock

-

Receptor and Ligand File Preparation: Convert the prepared protein and ligand files into the PDBQT format, which includes atomic charges and atom types required by AutoDock.

-

Grid Box Definition: Define a 3D grid box that encompasses the target binding site on the protein (e.g., the Switch-II pocket). The size and center of the grid are critical parameters.

-

Docking Execution: Run the docking algorithm (e.g., Lamarckian Genetic Algorithm). AutoDock will explore various ligand conformations and orientations within the grid box.

-

Pose Analysis: Analyze the resulting poses based on their predicted binding energy (docking score) and clustering. The lowest energy pose is typically considered the most likely binding mode.[14]

-

Validation: To validate the docking protocol, the co-crystallized ligand can be removed from the protein and re-docked. A successful protocol should reproduce the experimental binding pose with a low root-mean-square deviation (RMSD).[3][14]

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

-

Protocol: MD Simulation with GROMACS

-

System Setup: Place the best-docked protein-ligand complex in a simulation box (e.g., cubic or dodecahedron).

-

Solvation: Solvate the system with a chosen water model (e.g., TIP3P).

-

Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's charge and mimic physiological salt concentration.

-

Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove bad contacts.

-

Equilibration: Conduct a two-phase equilibration. First, a constant volume (NVT) equilibration to stabilize the system's temperature. Second, a constant pressure (NPT) equilibration to stabilize pressure and density.

-

Production Run: Run the production MD simulation for a significant duration (e.g., 100-1000 nanoseconds) to sample conformational space.[7][10]

-

Trajectory Analysis: Analyze the resulting trajectory to calculate RMSD (for stability), root-mean-square fluctuation (RMSF, for residue flexibility), and hydrogen bond occupancy.[14]

-

Binding Free Energy Calculations

These calculations provide a quantitative estimate of the binding affinity (ΔG_bind), which is crucial for ranking potential inhibitors.

-

Protocol: MM-PBSA Calculation

-

Snapshot Extraction: Extract snapshots (frames) from the stable portion of the MD simulation trajectory.

-

Energy Calculation: For each snapshot, calculate the molecular mechanics (MM) potential energy in a vacuum and the solvation free energy for the complex, the protein, and the ligand individually. The solvation energy is typically split into a polar component (calculated with the Poisson-Boltzmann or Generalized Born model) and a non-polar component (often estimated from the solvent-accessible surface area, SASA).[15]

-

ΔG Calculation: The binding free energy (ΔG_bind) is calculated by averaging the results over all snapshots. This method offers a balance between computational cost and accuracy.[15][16]

-

Data Presentation and Analysis

Clear presentation of quantitative data is essential for comparing the efficacy of different inhibitors.

Table 1: Summary of Binding Affinities for KRAS Inhibitors

This table provides an example of how to summarize binding affinity data from various computational methods. Values are illustrative and compiled from multiple studies on different KRAS mutants.

| Inhibitor | Target Mutant | Method | Binding Affinity (kcal/mol) | Reference |

| Sotorasib (AMG-510) | KRAS G12C | Docking | -8.3 | [17] |

| Adagrasib (MRTX849) | KRAS G12C | MM-PBSA | -38.81 | [18] |

| MRTX1133 | KRAS G12D | Docking | -6.2 | [17] |

| Azacitidine | KRAS G12C | Docking | -8.7 | [14] |

| Ribavirin | KRAS G12C | Docking | -8.3 | [14] |

| ZINC000012494057 | KRAS G12C | Docking | (Not specified) | [19] |

| ZINC000003789195 | KRAS G12C | Docking | (Not specified) | [19] |

| BI-2852 | KRAS G12D | IC50 | 450 nM (Biochemical) | [20] |

Table 2: Key Interacting Residues for KRAS Inhibitors

This table summarizes the critical amino acid residues in the KRAS binding pocket that form interactions (e.g., hydrogen bonds, hydrophobic contacts) with the inhibitors.

| Inhibitor | Target Mutant | Key Interacting Residues | Interaction Type | Reference |

| Sotorasib (AMG-510) | KRAS G12C | Cys12, Gln61, Arg68, Tyr96 | Covalent, H-bond, Hydrophobic | [3][18][21] |

| Adagrasib (MRTX849) | KRAS G12C | Cys12, Thr58, Gln61, His95 | Covalent, H-bond, Hydrophobic | [18] |

| MRTX1133 | KRAS G12D | Asp12, Glu62, Arg68, His95 | H-bond, Arene-cation | [22] |

| BI-2852 | KRAS G12D | Glu37, Ser39, Asp54 | Polar Interactions | [20] |

Conclusion

In silico modeling is a powerful and essential component of modern drug discovery, particularly for challenging targets like KRAS. By integrating molecular docking, molecular dynamics simulations, and free energy calculations, researchers can gain profound insights into the mechanisms of inhibitor binding, predict binding affinities, and rationally design more potent and selective therapeutic agents. The detailed protocols and workflows presented in this guide provide a robust framework for scientists and drug developers to investigate the binding of novel inhibitors to various KRAS mutants, ultimately accelerating the development of new cancer therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]

- 3. Molecular docking analysis of KRAS inhibitors for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Based Design and Evaluation of Reversible KRAS G13D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Silico Comparative Analysis Of KRAS Mutations At Codons 12 And 13: Structural Modifications Of P-Loop, Switch I&II Regions Preventing GTP Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular docking analysis reveals differential binding affinities of multiple classes of selective inhibitors towards cancer-associated KRAS mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. tandfonline.com [tandfonline.com]

- 11. In Silico Identification of Putative Allosteric Pockets and Inhibitors for the KRASG13D-SOS1 Complex in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drug Repurposing against KRAS Mutant G12C: A Machine Learning, Molecular Docking, and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Frontiers | Recent Developments in Free Energy Calculations for Drug Discovery [frontiersin.org]

- 16. Ensemble-Based Binding Free Energy Profiling and Network Analysis of the KRAS Interactions with DARPin Proteins Targeting Distinct Binding Sites: Revealing Molecular Determinants and Universal Architecture of Regulatory Hotspots and Allosteric Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rjptonline.org [rjptonline.org]

- 18. mdpi.com [mdpi.com]

- 19. Novel natural inhibitors targeting KRAS G12C by computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Decoding KRAS dynamics: Exploring the impact of mutations and inhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ijasem.org [ijasem.org]

Structural Biology of the KRAS:Inhibitor-13 Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and biophysical characteristics of the KRAS protein in complex with inhibitor-13. It is designed to be a comprehensive resource, detailing the quantitative binding data, experimental methodologies for characterization, and the broader context of KRAS signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data for the interaction between KRAS and inhibitor-13.

Table 1: Structural and Crystallographic Data for the KRAS G12D:Inhibitor-13 Complex

| Parameter | Value | Reference |

| PDB ID | 6ZLI | [1] |

| Resolution | 1.73 Å | [1] |

| R-Value Free | 0.220 | [1] |

| R-Value Work | 0.178 | [1] |

| Method | X-RAY DIFFRACTION | [1] |

| Organism | Homo sapiens | [1] |

| Mutation | G12D | [1] |

Table 2: In Vitro and Cellular Activity of Inhibitor-13

| Parameter | Value | Cell Line | Reference |

| IC50 (KRAS G12C) | 0.883 µM | - | [2] |

| p-ERK Inhibition IC50 | 5.9 µM | MIA PaCa-2 | [2] |

| p-ERK Inhibition IC50 | >100 µM | A549 | [2] |

Signaling Pathway and Inhibitor Context

KRAS is a central node in crucial signaling pathways that regulate cell growth, proliferation, and survival.[3][4] Mutations in KRAS can lead to its constitutive activation, driving oncogenesis.[4] Inhibitor-13 is a small molecule designed to modulate the activity of mutant KRAS.

Experimental Protocols

Detailed methodologies for the key experiments involved in the structural and biophysical characterization of KRAS-inhibitor complexes are provided below.

X-ray Crystallography of KRAS-Inhibitor Complexes

This protocol outlines the general steps for determining the crystal structure of a KRAS-inhibitor complex.

Methodology:

-

Protein Expression and Purification: The human KRAS protein (typically residues 1-169 for crystallographic studies) with a specific mutation (e.g., G12D) is expressed in E. coli. The protein is then purified using affinity and size-exclusion chromatography.[5][6]

-

Nucleotide Loading: The purified KRAS is loaded with a non-hydrolyzable GTP analog, such as GMPPNP (GNP), or with GDP to stabilize it in a specific conformational state.[6]

-

Complex Formation: The inhibitor is incubated with the nucleotide-loaded KRAS protein.

-

Crystallization: The KRAS-inhibitor complex is subjected to high-throughput screening of various crystallization conditions (e.g., different precipitants, pH, and temperature) using methods like hanging drop vapor diffusion.[7] Promising conditions are then optimized to obtain diffraction-quality crystals.[5]

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[8]

-

Structure Solution and Refinement: The structure is solved by molecular replacement using a known KRAS structure as a search model. The model is then built into the electron density map and refined to yield the final atomic coordinates.[6]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is an alternative to X-ray crystallography for structure determination, particularly for larger complexes or proteins that are difficult to crystallize.

References

- 1. rcsb.org [rcsb.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Crystallographic Studies of KRAS in Complex with Small Molecules and RAS-Binding Proteins | Springer Nature Experiments [experiments.springernature.com]

- 4. Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystallographic Studies of KRAS in Complex with Small Molecules and RAS-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural insights into the complex of oncogenic KRas4BG12V and Rgl2, a RalA/B activator - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Revealing Functional Hotspots: Temperature-Dependent Crystallography of K-RAS Highlights Allosteric and Druggable Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Pharmacokinetics of KRAS G12C Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics of two prominent KRAS G12C inhibitors: Sotorasib and Adagrasib. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

Core Pharmacokinetic Parameters

The development of effective KRAS inhibitors has been a significant breakthrough in oncology. Understanding their pharmacokinetic profiles is crucial for optimizing dosing strategies and predicting clinical outcomes. The following tables summarize the key pharmacokinetic parameters for Sotorasib and Adagrasib in both preclinical and clinical settings.

Sotorasib: Preclinical and Clinical Pharmacokinetic Data

| Parameter | Species | Dose | Cmax | Tmax | AUC | Half-life (t½) | Bioavailability | Notes |

| Preclinical | ||||||||

| Rat | 60 mg/kg (oral) | - | - | - | - | - | Rapid absorption and extensive metabolism observed.[1] | |

| Dog | 500 mg/kg (oral) | - | - | - | - | - | Primarily excreted unchanged in feces, suggesting solubility-limited absorption.[1] | |

| Clinical | ||||||||

| Human | 960 mg (once daily) | 7.50 µg/mL[2] | 2.0 hours (median)[2] | 65.3 h*µg/mL (AUC0-24h)[2] | 5.5 ± 1.8 hours[2] | - | Exposure increases in a less-than-dose-proportional manner between 180 mg and 960 mg.[3] | |

| Human | 720 mg (single oral dose) | - | 0.75 hours (median)[4] | - | 6.35 hours (plasma sotorasib)[4] | - | Total radioactivity half-life in whole blood and plasma were 174 and 128 hours, respectively.[4] |

Adagrasib: Preclinical and Clinical Pharmacokinetic Data

| Parameter | Species | Dose | Cmax | Tmax | AUC | Half-life (t½) | Bioavailability | Notes |

| Preclinical | ||||||||

| Mouse | 3 mg/kg (IV) | - | - | - | 1.51 hours[5] | - | ||

| Rat | 5 mg/kg (IV) | - | - | - | 2.08 ± 0.54 hours[5] | - | ||

| Rat | 30 mg/kg (oral) | 677.45 ± 58.72 ng/mL[5] | - | - | 3.50 ± 0.21 hours[5] | 50.72%[5] | Slowly absorbed and rapidly cleared.[5] | |

| Dog | 3 mg/kg (IV) | - | - | - | 7.56 hours[5] | - | ||

| Clinical | ||||||||

| Human | 600 mg (recommended dose) | - | ~6 hours[6] | Increases dose-proportionally between 400 mg and 600 mg.[6] | ~23-24 hours[5] | High oral bioavailability.[6] | Reached steady-state within 8 days with a 6-fold accumulation.[6] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. Below are summaries of typical experimental protocols used in the evaluation of KRAS inhibitors.

In Vivo Pharmacokinetic Studies in Rodents

A common experimental workflow for assessing the pharmacokinetics of a KRAS inhibitor in a rodent model, such as the rat, is outlined below. This process is crucial for determining key parameters like absorption, distribution, metabolism, and excretion (ADME).

Methodology Details:

-

Animal Models: Sprague-Dawley rats are commonly used for these studies.[5] Animals are typically fasted overnight prior to drug administration to minimize variability in absorption.[5]

-

Drug Formulation and Administration: For oral administration, Adagrasib has been formulated as a 3.0 mg/mL solution in 5% carboxymethyl-cellulose sodium.[5] For intravenous injection, it has been prepared at 5 mg/mL in a solution of polyethylene glycol 400 and dimethyl sulfoxide (8%).[5]

-

Sample Collection: Blood samples are collected at various time points post-administration to characterize the concentration-time profile. For tissue distribution studies, organs such as the heart, liver, spleen, lung, and kidney are excised after a single oral dose.[5]

-

Bioanalytical Method: An ultra-high performance liquid chromatography-tandem quadrupole mass spectrometry (UPLC-MS/MS) method is often established for the determination of the drug in rat plasma and tissue homogenates.[5]

In Vitro Metabolism Assays

Understanding the metabolic pathways of a drug is critical for predicting drug-drug interactions and identifying potential metabolites.

-

Enzyme Identification: To identify the cytochrome P450 (CYP) enzymes responsible for metabolism, in vitro studies are conducted using pooled human liver microsomes with CYP-selective chemical inhibitors or recombinant human CYP enzymes.[7]

-

Metabolite Profiling: Following incubation, samples are analyzed by LC-MS/MS to identify and quantify the metabolites formed. For Sotorasib, CYP3A4 and CYP2C8 have been identified as the primary enzymes responsible for the production of its oxidative metabolites.[7] For Adagrasib, CYP3A4 is the main metabolizing enzyme after a single dose, with other enzymes like CYP2C8, CYP1A2, CYP2B6, CYP2C9, and CYP2D6 contributing at steady-state.[6]

Bioanalytical Methods for Drug Quantification

Accurate quantification of the drug in biological matrices is the cornerstone of pharmacokinetic analysis.

-

Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity.[8][9]

-

Sample Preparation: A common and efficient method for extracting the drug from plasma or tissue homogenates is protein precipitation.[8][10]

-

Chromatography and Detection: The drug and an internal standard are separated using a C18 column with a gradient elution.[8][9] Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[8][9]

Signaling Pathway and Mechanism of Action

KRAS is a key protein in intracellular signaling pathways that regulate cell growth, proliferation, and survival. Mutations in KRAS, such as G12C, lead to the protein being locked in a constitutively active state, driving oncogenesis.

Sotorasib and Adagrasib are covalent inhibitors that selectively and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein.[11][12] This binding locks KRAS G12C in its inactive, GDP-bound state.[6][11] Consequently, the downstream signaling through pathways such as the MAPK (RAF-MEK-ERK) and PI3K-AKT cascades is blocked, leading to the inhibition of tumor cell growth and proliferation.[11][12][13]

References

- 1. Absorption, Distribution, Metabolism, and Excretion of [14C]-Sotorasib in Rats and Dogs: Interspecies Differences in Absorption, Protein Conjugation and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Population Pharmacokinetics of Sotorasib in Healthy Subjects and Advanced Solid Tumor Patients Harboring a KRASG12C Mutation from Phase 1 and Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Absorption, metabolism and excretion of [14C]-sotorasib in healthy male subjects: characterization of metabolites and a minor albumin-sotorasib conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. ijpsonline.com [ijpsonline.com]

- 9. research-portal.uu.nl [research-portal.uu.nl]

- 10. Validated LC-MS/MS method for simultaneous quantification of KRASG12C inhibitor sotorasib and its major circulating metabolite (M24) in mouse matrices and its application in a mouse pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]

- 12. What is the mechanism of Adagrasib? [synapse.patsnap.com]

- 13. What is the mechanism of Sotorasib? [synapse.patsnap.com]

The Evolving Landscape of KRAS-Targeted Therapy: A Technical Guide on KRAS G12C Inhibitors in Pancreatic Cancer Research with a focus on KRAS Inhibitor-13

For Researchers, Scientists, and Drug Development Professionals

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been considered an intractable target in oncology. Mutations in the KRAS gene are a hallmark of pancreatic ductal adenocarcinoma (PDAC), occurring in over 90% of cases, and are pivotal in driving tumor initiation, progression, and therapeutic resistance.[1][2] The development of covalent inhibitors specifically targeting the KRAS G12C mutation has marked a significant breakthrough in precision medicine. This guide provides a technical overview of KRAS G12C inhibitors in the context of pancreatic cancer research, with a specific focus on the preclinical compound, KRAS inhibitor-13.

The KRAS Signaling Cascade in Pancreatic Cancer

KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. In its active form, KRAS initiates a cascade of downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation.[3][4] Oncogenic mutations, such as G12C, impair the GTPase activity of KRAS, locking it in a constitutively active state and leading to uncontrolled cell growth.

This compound: A Profile

This compound is a potent and specific covalent inhibitor of the KRAS G12C mutant protein.[5][6] Like other inhibitors in its class, it irreversibly binds to the mutant cysteine residue at position 12, thereby locking the protein in its inactive GDP-bound state and inhibiting downstream signaling.

Quantitative Data Summary

The following table summarizes the available in vitro efficacy data for this compound.

| Parameter | Value | Cell Line | Mutation Status | Reference |

| KRAS G12C IC50 | 0.883 µM | - | G12C | [5][6] |

| p-ERK Inhibition IC50 | 5.9 µM | MIA PaCa-2 | KRAS G12C | [5][6][7] |

| p-ERK Inhibition IC50 | >100 µM | A549 | KRAS G12S | [5][6][7] |

Key Experimental Protocols

This section details the methodologies for essential experiments in the preclinical evaluation of KRAS G12C inhibitors like this compound.

Biochemical KRAS G12C Inhibition Assay

Objective: To determine the direct inhibitory activity of a compound against the purified KRAS G12C protein.

Methodology:

-

Protein Expression and Purification: Recombinant human KRAS G12C protein is expressed in E. coli and purified using affinity chromatography.

-

Assay Principle: A common method is a nucleotide exchange assay. The assay measures the inhibitor's ability to prevent the exchange of GDP for a fluorescently labeled GTP analog (e.g., BODIPY-GTP).

-

Procedure:

-

Purified KRAS G12C protein is pre-incubated with the test compound (e.g., this compound) at various concentrations.

-

The nucleotide exchange reaction is initiated by the addition of a guanine nucleotide exchange factor (GEF), such as SOS1, and the fluorescent GTP analog.

-

The fluorescence signal is measured over time using a plate reader. A decrease in the rate of fluorescence increase indicates inhibition of nucleotide exchange.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Phospho-ERK (p-ERK) Inhibition Assay

Objective: To assess the inhibitor's ability to block KRAS downstream signaling in a cellular context.

Methodology:

-

Cell Culture: Pancreatic cancer cells harboring the KRAS G12C mutation (e.g., MIA PaCa-2) are cultured in appropriate media.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of the KRAS inhibitor for a specified period (e.g., 2-24 hours).

-

Cell Lysis: After treatment, cells are lysed to extract total protein.

-

p-ERK Detection: The levels of phosphorylated ERK (p-ERK) and total ERK are quantified using methods such as:

-

Western Blotting: A semi-quantitative method involving protein separation by gel electrophoresis, transfer to a membrane, and detection with specific antibodies against p-ERK and total ERK.

-

ELISA/HTRF: High-throughput, plate-based immunoassays that provide quantitative data on p-ERK levels relative to total ERK or a housekeeping protein.

-

-

Data Analysis: The IC50 for p-ERK inhibition is determined by normalizing the p-ERK signal to the total ERK or loading control signal and plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Xenograft Model for Pancreatic Cancer

Objective: To evaluate the anti-tumor efficacy of the KRAS inhibitor in a living organism.

Methodology:

-

Model System: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

-

Tumor Implantation: MIA PaCa-2 cells (or other KRAS G12C pancreatic cancer cells) are injected subcutaneously or orthotopically into the pancreas of the mice.

-

Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The KRAS inhibitor is administered (e.g., orally or via intraperitoneal injection) according to a predetermined dosing schedule.

-

Efficacy Assessment:

-

Tumor volume is measured regularly using calipers.

-

Animal body weight is monitored as an indicator of toxicity.

-

At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic studies (e.g., measuring p-ERK levels) or histological analysis.

-

-

Data Analysis: Tumor growth inhibition (TGI) is calculated to determine the in vivo efficacy of the compound.

Future Directions and Considerations

While the development of KRAS G12C inhibitors represents a significant advancement, challenges remain. The frequency of the G12C mutation in pancreatic cancer is relatively low (around 1-3%) compared to other KRAS mutations like G12D and G12V.[2] Furthermore, acquired resistance to KRAS inhibitors can emerge through various mechanisms. Future research will likely focus on:

-

Developing inhibitors for other prevalent KRAS mutations (e.g., G12D).

-

Investigating combination therapies to overcome or prevent resistance.

-

Identifying biomarkers to predict patient response to KRAS-targeted therapies.

The preclinical data for this compound, though limited, contributes to the growing body of evidence supporting the therapeutic potential of targeting KRAS G12C in pancreatic cancer. Further in-depth studies are necessary to fully elucidate its clinical promise.

References

- 1. huborganoids.nl [huborganoids.nl]

- 2. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]

- 4. biorxiv.org [biorxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Investigating KRASi-13: A Novel Inhibitor for Colorectal Cancer Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of KRASi-13, a novel, potent, and selective inhibitor of the Kirsten Rat Sarcoma (KRAS) oncoprotein, in colorectal cancer (CRC) models. KRAS mutations are prevalent in approximately 40-50% of colorectal cancers, leading to constitutive activation of downstream signaling pathways that drive tumor growth and proliferation.[1][2][3] The development of effective KRAS inhibitors represents a significant advancement in targeted cancer therapy.

Mechanism of Action: Targeting the Aberrant KRAS Signaling Cascade

KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Oncogenic mutations, most commonly at codons 12, 13, and 61, lock KRAS in its active conformation, leading to persistent downstream signaling.[4][5][6] KRASi-13 is designed to selectively bind to a specific mutant form of KRAS, thereby preventing its interaction with downstream effectors and inhibiting the aberrant signaling cascade. The primary pathways affected are the MAPK/ERK and PI3K/AKT pathways, both critical for cell proliferation, survival, and differentiation.[4][7][8]

References

- 1. preprints.org [preprints.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Role of KRAS Mutations in Colorectal Cancer: Biological Insights, Clinical Implications, and Future Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Role of KRAS Mutations in Colorectal Cancer: Biological Insights, Clinical Implications, and Future Therapeutic Perspectives [mdpi.com]

- 7. KRAS mutation‐independent downregulation of MAPK/PI3K signaling in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Emergence of KRAS G13C Inhibitors in Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

For decades, KRAS was considered an "undruggable" target in oncology. However, the landscape has been dramatically reshaped by the development of covalent inhibitors targeting the KRAS G12C mutation, validating direct KRAS inhibition as a therapeutic strategy. Building on this success, the focus has expanded to other KRAS variants, including the G13C mutation, which is a notable oncogenic driver in a subset of non-small cell lung cancer (NSCLC). This technical guide provides an in-depth overview of the preclinical research and development of KRAS G13C inhibitors, with a focus on their unique mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate them. We will primarily focus on emerging compounds like RMC-8839, a preclinical, selective, covalent inhibitor of active KRAS G13C.

The KRAS G13C Mutation: A Distinct Therapeutic Target

The KRAS G13C mutation, while less common than G12C, is present in approximately 1-3% of NSCLC cases. Biochemically, KRAS G13C exhibits distinct properties, including a higher intrinsic nucleotide exchange rate compared to other KRAS mutants.[1][2] This increased propensity for spontaneous nucleotide exchange may reduce its dependency on guanine nucleotide exchange factors (GEFs), potentially rendering it less sensitive to upstream inhibitors that block GEF function (e.g., SHP2 inhibitors). This distinction underscores the need for direct inhibitors that can effectively engage the KRAS G13C protein.

Mechanism of Action: The Tri-Complex RAS(ON) Inhibitor Strategy

A novel and promising strategy for targeting KRAS G13C involves the development of "tri-complex" inhibitors that selectively bind to the active, GTP-bound "ON" state of the protein. Preclinical inhibitors like RM-041 and its successor RMC-8839 exemplify this approach.[3][4]

Mechanism:

-

Complex Formation: The inhibitor does not bind to KRAS G13C or the chaperone protein cyclophilin A (CypA) alone. Instead, it acts as a molecular glue, forming a stable ternary, or "tri-complex," between the active KRAS G13C(ON) protein and the highly abundant intracellular CypA.

-

Steric Blockade: The formation of this tri-complex rapidly prevents KRAS G13C from interacting with its downstream effectors, such as RAF kinases, through steric hindrance.

-

Covalent Inhibition: The inhibitor then forms a covalent, irreversible bond with the cysteine residue at position 13 of KRAS. This permanently locks the complex in an inactive state, providing deep and durable suppression of oncogenic signaling.[1]

This mechanism is distinct from early G12C inhibitors, which primarily target the inactive, GDP-bound "OFF" state. By targeting the active RAS(ON) state, these inhibitors can shut down signaling from the protein population that is actively driving proliferation.

Data Presentation: Preclinical Efficacy of KRAS G13C Inhibitors

Preclinical data for KRAS G13C inhibitors like RMC-8839 have been presented at major oncology conferences, demonstrating promising activity in NSCLC models.[3][5]

Table 1: In Vitro Activity of RMC-8839

| Assay Type | Cell Lines | KRAS Mutation | Observed Effect | Quantitative Data | Citation(s) |

| Cell Viability | H1734, MOR (NSCLC) | G13C | Significantly reduced cell viability in 2D and 3D cultures. | Specific IC50 values not publicly released. | [5] |

| Target Engagement | KRAS G13C-mutant cell lines | G13C | Rapidly disrupted the interaction between KRAS G13C and RAF-RBD. | Activity observed in concentrations from 5 to 625 nM. | [3] |

| Pathway Inhibition | KRAS G13C-mutant cell lines | G13C | Partial suppression of MAPK pathway signaling (p-ERK). | In ~33% of cell lines, suppression was incomplete due to wild-type RAS activation. | [3] |

| Selectivity | Cellular Assays | G13C vs. WT | Selective for KRAS G13C over wild-type KRAS. | Data not specified. | [3] |

Table 2: In Vivo Efficacy of RMC-8839 in NSCLC Xenograft Models

| Model Type | Cancer Type | Treatment | Dosing Schedule | Outcome | Citation(s) |

| CDX Model | KRAS G13C-mutant human NSCLC | RMC-8839 Monotherapy | 3, 10, 25, 50, 100 mg/kg (Oral, Daily) | Dose-dependent tumor volume reduction. | [3] |

| CDX Model | H1734 Lung Adenocarcinoma | RMC-8839 + Docetaxel | Not specified | Synergistic anti-tumor activity; Complete response in 9/9 tumors. | [5] |

Experimental Protocols

The evaluation of novel KRAS inhibitors involves a standardized set of preclinical experiments to establish potency, selectivity, and in vivo activity.

Cell Viability / Proliferation Assay

This assay measures the ability of a compound to inhibit cancer cell growth.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the KRAS G13C inhibitor.

-

Methodology (Example using CellTiter-Glo®):

-

Cell Seeding: NSCLC cells (e.g., H1734) are seeded into 96-well or 384-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the KRAS inhibitor (e.g., RMC-8839) typically ranging from picomolar to micromolar concentrations. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Plates are incubated for 72 to 120 hours at 37°C in a humidified incubator.

-

Lysis and Signal Detection: The CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, is added to each well. After a brief incubation to lyse cells and stabilize the luminescent signal, the plate is read on a luminometer.

-

Data Analysis: Luminescence values are normalized to the vehicle control. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using software like GraphPad Prism.

-

Western Blot for MAPK Pathway Inhibition

This technique is used to measure the inhibition of key signaling proteins downstream of KRAS.

-

Objective: To confirm that the inhibitor blocks KRAS signaling by measuring the phosphorylation of effector proteins like ERK.

-

Methodology:

-

Cell Treatment: KRAS G13C-mutant NSCLC cells are seeded in 6-well plates. Once they reach 70-80% confluency, they are treated with the inhibitor at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for a short period (e.g., 2-6 hours).

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Quantification: Protein concentration is determined using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by size on an SDS-polyacrylamide gel and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% BSA or non-fat milk) and then incubated overnight at 4°C with a primary antibody against phosphorylated ERK (p-ERK). The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured on an imaging system.

-

Normalization: The membrane is stripped and re-probed with an antibody for total ERK to serve as a loading control. The p-ERK signal is quantified and normalized to the total ERK signal.

-

In Vivo Xenograft Efficacy Study

This experiment evaluates the anti-tumor activity of the inhibitor in a living organism.

-

Objective: To assess the ability of the KRAS G13C inhibitor to reduce tumor growth in mice.

-

Methodology:

-

Animal Model: Immunocompromised mice (e.g., athymic nude or NSG mice) are used.

-

Tumor Implantation: 5-10 million human NSCLC cells with a KRAS G13C mutation (e.g., H1734) are suspended in Matrigel and injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³). Mice are then randomized into treatment groups (e.g., vehicle control, RMC-8839 at 10, 25, 50 mg/kg).

-

Treatment Administration: The inhibitor is administered, typically via oral gavage, on a defined schedule (e.g., once or twice daily) for several weeks.

-

Monitoring: Tumor volume (measured with calipers) and mouse body weight (as a measure of toxicity) are recorded 2-3 times per week.

-

Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated. Tumors may be excised for pharmacodynamic analysis (e.g., Western blot for p-ERK).

-

Visualizations: Workflows and Logical Relationships

Preclinical Evaluation Workflow

Rationale for Combination Therapies

Preclinical studies have revealed that even potent KRAS G13C inhibition can be incomplete in some contexts.[3] This has led to the exploration of combination strategies to achieve a more profound and durable anti-tumor response.

Conclusion and Future Directions

The development of KRAS G13C-selective inhibitors represents a significant advancement in the pursuit of targeted therapies for all RAS-addicted cancers. The novel tri-complex mechanism targeting the active RAS(ON) state provides a powerful tool to shut down oncogenic signaling. Preclinical data for compounds like RMC-8839 are highly encouraging, demonstrating potent in vitro activity and significant in vivo tumor regression in NSCLC models, particularly in combination settings.[3][5]

Future work will focus on completing IND-enabling studies to move these compounds into Phase 1 clinical trials. Key areas of investigation will include defining the optimal combination partners to overcome intrinsic and acquired resistance, identifying biomarkers to select patients most likely to benefit, and expanding the therapeutic reach to other KRAS G13C-driven cancers beyond NSCLC. The continued progress in this field offers new hope for patients with these historically difficult-to-treat malignancies.

References

- 1. Innovative KRASG13C Inhibitor: Preclinical Evidence for Tumor Regression and Therapeutic Potential [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. RMC-8839 unveils dependencies underlying KRAS-mutant cancers | BioWorld [bioworld.com]

- 4. researchgate.net [researchgate.net]

- 5. RMC-8839 shows promise for KRAS codon 13 mutant lung cancer | BioWorld [bioworld.com]

The Impact of KRAS G12C Inhibitors on Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular pathways affected by KRAS G12C inhibitors, a groundbreaking class of targeted therapies in oncology. While the specific designation "KRAS inhibitor-13" is not widely documented in peer-reviewed literature, this guide will focus on the well-characterized effects of a representative KRAS G12C inhibitor, referred to herein as "compound 13," which has shown efficacy in KRAS G12C-expressing cells[1]. This document details the mechanism of action, downstream signaling consequences, and methodologies for studying these inhibitors, offering valuable insights for researchers in the field.

Introduction to KRAS and the Significance of the G12C Mutation

The KRAS gene, a member of the RAS family of small GTPases, is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1][2][3] The KRAS protein acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state to regulate downstream signaling pathways involved in cell proliferation, survival, and differentiation.[2][4] Mutations in KRAS, most commonly at codon 12, lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumor development.[2][5]

The G12C mutation, where glycine is replaced by cysteine at codon 12, is present in approximately 13% of NSCLC cases.[2][6] This specific mutation has enabled the development of covalent inhibitors that bind to the mutant cysteine residue, locking the KRAS protein in its inactive state.[2]

Mechanism of Action of KRAS G12C Inhibitors

KRAS G12C inhibitors are designed to specifically target the mutant protein, sparing the wild-type KRAS.[2] These inhibitors form a covalent bond with the thiol group of the cysteine residue at position 12. This covalent modification traps the KRAS G12C protein in an inactive, GDP-bound conformation, thereby preventing its interaction with downstream effector proteins and inhibiting the aberrant signaling that drives cancer cell proliferation.[7]

Cellular Pathways Modulated by KRAS G12C Inhibition

The constitutive activation of KRAS G12C leads to the hyperactivation of several downstream signaling cascades. Inhibition of KRAS G12C effectively dampens these pathways, leading to anti-tumor effects. The primary pathways affected are the MAPK/ERK and PI3K/AKT/mTOR pathways.

The MAPK/ERK Pathway

The Raf-MEK-ERK cascade is a critical downstream effector of KRAS signaling.[8] Activated KRAS recruits and activates RAF kinases at the cell membrane, initiating a phosphorylation cascade that leads to the activation of ERK.[8] Activated ERK then translocates to the nucleus to regulate the expression of genes involved in cell cycle progression and proliferation.[8] Inhibition of KRAS G12C has been shown to significantly reduce the phosphorylation of ERK (p-ERK), a key biomarker of pathway activity.[1][9]

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is another crucial signaling axis downstream of KRAS that regulates cell growth, survival, and metabolism.[3][8] Activated KRAS can directly bind to and activate the catalytic subunit of PI3K, leading to the activation of AKT and subsequent mTOR signaling.[3][8] While the effect of KRAS G12C inhibitors on this pathway can be more subtle compared to the MAPK pathway, inhibition of p-AKT has been observed in some cellular contexts.[1][8][9]

Quantitative Effects of KRAS G12C Inhibition

The efficacy of KRAS G12C inhibitors can be quantified by measuring their impact on cell viability and the activity of downstream signaling pathways.

| Parameter | Cell Line | Inhibitor Concentration | Observed Effect | Reference |

| Cell Viability (GI50) | H358 (KRAS G12C) | 9 nM | 50% growth inhibition | [1] |

| p-ERK Inhibition | H358 (KRAS G12C) | Varies | Dose-dependent decrease | [1][9] |

| p-AKT Inhibition | RAS-transformed cells | Varies | Inhibition observed | [1] |

| DUSP6 Expression | MIA PaCa-2 xenograft | 20-100 mg/kg | Dose-dependent inhibition | [1] |

Table 1: Summary of quantitative data on the effects of a representative KRAS G12C inhibitor.

Experimental Protocols for Studying KRAS G12C Inhibitors

The following are detailed methodologies for key experiments used to characterize the cellular effects of KRAS G12C inhibitors.

Western Blotting for Phosphoprotein Analysis

Objective: To quantify the levels of phosphorylated and total proteins in key signaling pathways (e.g., p-ERK, ERK, p-AKT, AKT) following inhibitor treatment.

Protocol:

-

Cell Culture and Treatment: Plate KRAS G12C mutant cancer cells (e.g., H358, MIA PaCa-2) at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of the KRAS G12C inhibitor or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 6, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the KRAS G12C inhibitor.

Protocol:

-

Cell Seeding: Seed KRAS G12C mutant cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.

-

Inhibitor Treatment: Treat the cells with a serial dilution of the KRAS G12C inhibitor for a prolonged period (e.g., 72 hours).

-

ATP Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Analysis: Normalize the luminescence readings to the vehicle-treated control wells. Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the GI50 value.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To measure the change in mRNA expression of downstream target genes (e.g., DUSP6) upon inhibitor treatment.

Protocol:

-

Cell Treatment and RNA Extraction: Treat cells with the KRAS G12C inhibitor as described for Western blotting. Extract total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from an equal amount of RNA using a reverse transcriptase enzyme.

-

qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for the target gene (DUSP6) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Conclusion

KRAS G12C inhibitors represent a significant advancement in the treatment of cancers harboring this specific mutation. By covalently binding to the mutant cysteine, these inhibitors effectively block the oncogenic signaling emanating from KRAS G12C, primarily through the MAPK/ERK and to a lesser extent the PI3K/AKT/mTOR pathways. The methodologies outlined in this guide provide a robust framework for the continued investigation and development of this promising class of targeted therapies. As research progresses, a deeper understanding of the intricate cellular responses to KRAS G12C inhibition will be crucial for optimizing their clinical application and overcoming potential resistance mechanisms.

References

- 1. tandfonline.com [tandfonline.com]

- 2. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]

- 3. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jetir.org [jetir.org]

- 5. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC [frontiersin.org]

- 7. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vitro Assay Protocols for KRAS Inhibitor-13

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a frequently mutated driver in numerous human cancers, making it a high-priority therapeutic target.[1] For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the absence of deep hydrophobic pockets.[2] However, recent breakthroughs in discovering inhibitors, particularly for the KRAS(G12C) mutant, have revitalized efforts to target various KRAS mutations.[3] This application note provides a comprehensive suite of detailed in vitro assay protocols to characterize the biochemical and cellular activity of a novel hypothetical compound, "KRAS Inhibitor-13." The protocols cover primary biochemical screening, secondary cell-based viability, and mechanistic validation of downstream pathway modulation.

KRAS Signaling Pathway